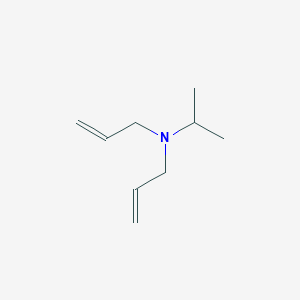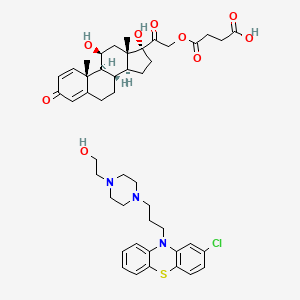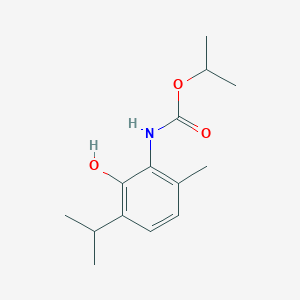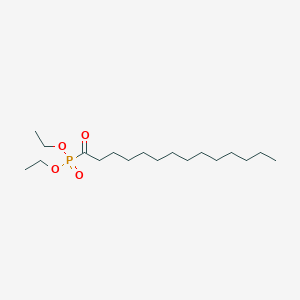
Diethyl tetradecanoylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl tetradecanoylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a tetradecanoyl chain. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to hydrolysis. Phosphonates have garnered significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl tetradecanoylphosphonate typically involves the reaction of diethyl phosphite with tetradecanoyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing production costs.
化学反応の分析
Types of Reactions
Diethyl tetradecanoylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ester groups in this compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Diethyl tetradecanoylphosphonate has a wide range of applications in scientific research:
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
作用機序
The mechanism of action of diethyl tetradecanoylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal catalytic activity of the enzyme. The tetradecanoyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- Diethyl phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl malonate
Comparison
Diethyl tetradecanoylphosphonate is unique due to the presence of the long tetradecanoyl chain, which imparts distinct physicochemical properties compared to other phosphonates. This long chain enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications. In contrast, simpler phosphonates like diethyl phosphonate lack this long chain and therefore have different solubility and reactivity profiles.
特性
CAS番号 |
5413-26-3 |
|---|---|
分子式 |
C18H37O4P |
分子量 |
348.5 g/mol |
IUPAC名 |
1-diethoxyphosphoryltetradecan-1-one |
InChI |
InChI=1S/C18H37O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19)23(20,21-5-2)22-6-3/h4-17H2,1-3H3 |
InChIキー |
LXDGWOOPZOZUKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


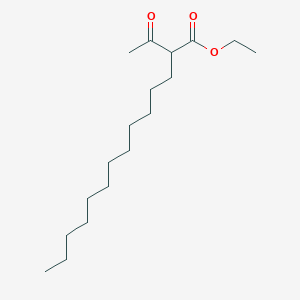
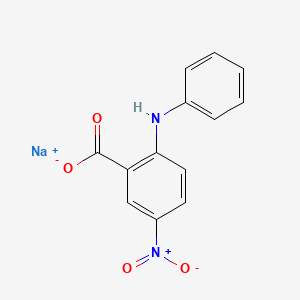

![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
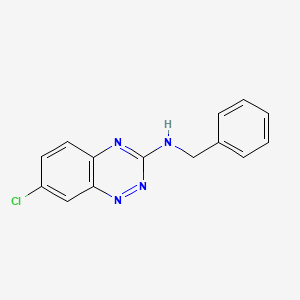
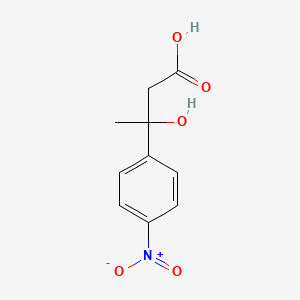
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
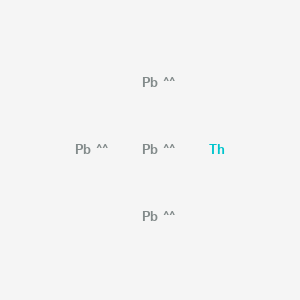
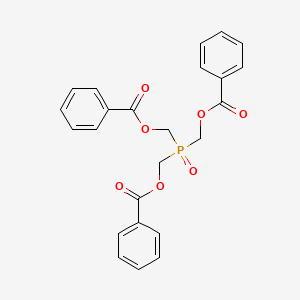
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)
